(R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane
CAS No.: 371783-90-3
Cat. No.: VC21126578
Molecular Formula: C29H47BrO3Si2
Molecular Weight: 579.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 371783-90-3 |
|---|---|
| Molecular Formula | C29H47BrO3Si2 |
| Molecular Weight | 579.8 g/mol |
| IUPAC Name | [(1R)-2-bromo-1-[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-phenylmethoxyphenyl]ethoxy]-tert-butyl-dimethylsilane |
| Standard InChI | InChI=1S/C29H47BrO3Si2/c1-28(2,3)34(7,8)32-19-18-25-20-24(27(21-30)33-35(9,10)29(4,5)6)16-17-26(25)31-22-23-14-12-11-13-15-23/h11-17,20,27H,18-19,21-22H2,1-10H3/t27-/m0/s1 |
| Standard InChI Key | WENVCHJJGVORAG-MHZLTWQESA-N |
| Isomeric SMILES | CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)[C@H](CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 |
| SMILES | CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)C(CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 |
| Canonical SMILES | CC(C)(C)[Si](C)(C)OCCC1=C(C=CC(=C1)C(CBr)O[Si](C)(C)C(C)(C)C)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structure
Nomenclature and Identifiers
The compound (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane represents a structurally complex organic molecule with multiple functional groups. Its proper identification requires several standard chemical identifiers as outlined in Table 1.
Table 1: Chemical Identifiers
| Parameter | Value |
|---|---|
| CAS Registry Number | 371783-90-3 |
| Molecular Formula | C29H47BrO3Si2 |
| Molecular Weight | 579.8 g/mol |
| IUPAC Name | [(1R)-2-bromo-1-[3-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-4-phenylmethoxyphenyl]ethoxy]-tert-butyl-dimethylsilane |
The compound possesses an (R) stereochemistry at a specific carbon center, which is critical for its applications in asymmetric synthesis and pharmaceutical development where stereochemical purity is essential.
Structural Features
The molecular architecture of this compound incorporates several key functional groups that contribute to its chemical reactivity and synthetic utility:
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A benzyloxy group (C6H5CH2O-) attached to an aromatic ring
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Two tert-butyldimethylsilyl (TBDMS) protecting groups
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A bromoethoxy moiety that provides a reactive site for further functionalization
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An (R)-configured stereocenter that determines its three-dimensional structure
These structural elements make the compound particularly valuable in multi-step synthetic sequences, especially those requiring protection and selective functionalization of specific sites.
Physical and Chemical Properties
Physical Characteristics
The physical properties of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane reflect its complex molecular structure. While comprehensive experimental data is limited in the literature, certain properties can be inferred from its structural components and similar compounds.
The compound is typically obtained as a colorless to pale yellow solid or oil, depending on its purity and isolation conditions. Being a large, non-polar molecule with silicon-containing protecting groups, it exhibits poor water solubility but dissolves readily in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide.
Chemical Reactivity
The chemical reactivity of this compound is primarily determined by its functional groups:
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The bromoethoxy group serves as an electrophilic site for nucleophilic substitution reactions
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The TBDMS protecting groups are stable under basic conditions but can be selectively cleaved using fluoride sources
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The benzyloxy group can be removed under hydrogenolysis conditions
This reactivity profile makes it a versatile intermediate in synthetic routes requiring orthogonal protection strategies, where different protecting groups can be removed selectively under different conditions.
Synthesis and Preparation
Purification Methods
Purification of this complex compound typically requires chromatographic techniques. Based on protocols for similar compounds, the following purification approach would be appropriate:
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Column chromatography using silica gel with carefully optimized solvent systems (typically 5% EtOAc:hexanes)
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Collection and analysis of fractions
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Concentration by rotary evaporation at controlled temperature (approximately 40°C)
Applications in Research and Development
Role in Organic Synthesis
The compound serves as a valuable building block in organic synthesis due to its protected functional groups and defined stereochemistry. It finds particular utility in:
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Multi-step synthesis of complex pharmaceutical compounds
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Development of chiral ligands for asymmetric catalysis
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Preparation of stereochemically pure intermediates for natural product synthesis
Its importance stems from the ability to carry the protected functionalities through multiple synthetic steps before selective deprotection reveals specific reactive sites at the desired stage of synthesis.
| Supplier | Catalog Number | Package Size | Purity |
|---|---|---|---|
| Vulcan Chemical | VC21126578 | Various | Research grade |
| Aladdin Scientific | ALA-R336606-10mg | 10 mg | Research grade |
| Other suppliers | Various | Various | Research grade |
These commercial sources typically provide the compound with a purity suitable for research applications .
Future Research Directions
The utility of (R)-(1-(4-(Benzyloxy)-3-(2-((tert-butyldimethylsilyl)oxy)ethyl)phenyl)-2-bromoethoxy)(tert-butyl)dimethylsilane in organic synthesis suggests several promising research directions:
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Development of more efficient synthetic routes to access this compound
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Exploration of its applications in the synthesis of novel pharmaceutical agents
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Investigation of its potential role in creating stereochemically pure building blocks for natural product synthesis
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Optimization of reaction conditions for its incorporation into automated and high-throughput synthesis platforms
As pharmaceutical research continues to demand more complex and stereochemically defined intermediates, compounds like this are expected to maintain their importance in synthetic organic chemistry.
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